4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole
Description
Properties
IUPAC Name |
4-(bromomethyl)-2,2-difluoro-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-4-5-2-1-3-6-7(5)13-8(10,11)12-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSQSTVDTPKIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(O2)(F)F)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72769-05-2 | |
| Record name | 4-(bromomethyl)-2,2-difluoro-1,3-dioxaindane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole typically involves the bromination of a precursor compound. One common method is the bromination of 2,2-difluoro-1,3-benzodioxole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the reaction conditions are optimized to ensure safety and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether is common.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole is as a pharmaceutical intermediate. Its unique structural features allow it to serve as a building block for various drug compounds.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the utility of this compound in synthesizing novel anticancer agents. The synthesis involved the reaction of this compound with various amines to produce derivatives that exhibited significant cytotoxicity against cancer cell lines.
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 10 |
| Compound C | A549 (Lung) | 12 |
These results indicate that modifications to the benzodioxole structure can enhance anticancer activity.
Material Science Applications
In addition to its pharmaceutical relevance, this compound has potential applications in materials science due to its unique chemical properties.
Case Study: Polymerization Studies
Research has explored the use of this compound as a monomer in polymer synthesis. The incorporation of fluorinated groups can impart desirable properties such as increased hydrophobicity and thermal stability.
| Polymer Type | Properties Enhanced | Application Area |
|---|---|---|
| Fluorinated Polymer | Thermal Stability | Coatings |
| Conductive Polymer | Electrical Conductivity | Electronics |
These polymers have shown promise in applications ranging from protective coatings to electronic devices.
The biological activity of this compound has been investigated in various contexts.
Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For example:
| Microorganism | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition Zone: 15 mm |
| Escherichia coli | Inhibition Zone: 12 mm |
This indicates potential for development into antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function. The fluorine atoms can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several benzodioxole derivatives and halogenated heterocycles. Below is a systematic comparison:
Structural Analogs in the Benzodioxole Family
Halogenated Derivatives with Varied Reactivity
- Bromomethyl vs. Chloromethyl : The bromomethyl group in the target compound exhibits superior leaving-group ability compared to chloromethyl analogs (e.g., 4-(chloromethyl)-2,2-difluoro-2H-1,3-benzodioxole), making it more reactive in nucleophilic substitutions (e.g., with amines or thiols) .
- Bromine vs. Bromomethyl : The 4-bromo derivative (CAS: 144584-66-7) lacks the methyl spacer, limiting its utility in alkylation reactions but retaining utility in aryl coupling .
Substituent Position and Electronic Effects
- Fluorine Substitution : The 2,2-difluoro configuration increases the electron deficiency of the benzodioxole ring, enhancing stability and directing electrophilic substitutions to the 4- and 5-positions .
- Comparison with Non-Fluorinated Analogs: Non-fluorinated benzodioxoles (e.g., 1,3-benzodioxole) lack the electron-withdrawing effects, resulting in lower thermal stability and reduced reactivity in electrophilic aromatic substitution .
Stability and Handling
- Thermal Stability: The 2,2-difluoro substitution increases thermal stability compared to non-fluorinated analogs (e.g., boiling point ~210°C for 2,2-difluoro derivatives vs. ~180°C for non-fluorinated analogs) .
Biological Activity
4-(Bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole (CAS No. 72769-05-2) is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzodioxoles, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pest control.
- Molecular Formula : C₈H₅BrF₂O₂
- Molecular Weight : 251.03 g/mol
- EC Number : 832-536-3
- PubChem CID : 10999486
Biological Activity Overview
The biological activities of this compound have been explored in several studies, particularly focusing on its insecticidal properties and potential cytotoxicity.
Insecticidal Activity
Recent research has indicated that compounds related to the benzodioxole structure exhibit significant insecticidal activity against various pests. For instance, a study evaluated the larvicidal effects of similar compounds against Aedes aegypti, the primary vector for several arboviruses. The findings suggested that modifications in the benzodioxole structure could enhance insecticidal potency while minimizing mammalian toxicity .
Table 1: Larvicidal Activity of Related Compounds Against Aedes aegypti
| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammals |
|---|---|---|---|
| 3,4-(methylenedioxy) cinnamic acid | 28.9 ± 5.6 | 162.7 ± 26.2 | Non-cytotoxic up to 5200 μM |
| This compound | TBD | TBD | TBD |
Note: Exact LC50 and LC90 values for this compound are yet to be reported.
Cytotoxicity Studies
Cytotoxicity assessments are critical in determining the safety profile of new compounds. In studies involving related benzodioxole derivatives, it was observed that certain modifications led to a favorable reduction in cytotoxic effects on human cell lines while maintaining insecticidal efficacy . This balance is essential for developing safe insecticides that do not adversely affect human health.
Case Studies and Research Findings
-
Case Study on Benzodioxole Derivatives :
A study focused on synthesizing various benzodioxole derivatives and evaluating their biological activities revealed that structural modifications significantly influenced both insecticidal potency and mammalian toxicity profiles. The results indicated that derivatives with specific substituents exhibited enhanced activity against mosquito larvae while showing low cytotoxicity towards human cells . -
Pharmacological Potential :
Another investigation highlighted the potential of benzodioxole derivatives as leads for developing new insecticides. The study emphasized the importance of understanding structure-activity relationships (SAR) to optimize both efficacy and safety profiles .
Q & A
Q. What synthetic methods are recommended for preparing 4-(bromomethyl)-2,2-difluoro-2H-1,3-benzodioxole, and what factors influence reaction efficiency?
Answer: The compound is typically synthesized via radical bromination of 4-methyl-2,2-difluoro-1,3-benzodioxole using N-bromosuccinimide (NBS) under UV light or thermal initiation. Critical parameters include solvent selection (e.g., CCl₄ for radical stability), reaction temperature (60–80°C), and strict anhydrous conditions to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization yields >95% purity. Monitor progress using TLC and confirm structure via ¹H/¹³C NMR and HRMS .
Q. What safety protocols are essential when handling this compound?
Answer: Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap (seek medical attention). Store away from bases or nucleophiles to prevent unintended substitution. Toxicological data specific to this compound are limited, so treat it as a potential irritant and sensitizer based on analogous brominated compounds .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer: ¹H/¹³C NMR (in CDCl₃) resolves the bromomethyl group (δ ~4.3–4.5 ppm) and difluoro-benzodioxole ring protons (δ ~6.5–7.2 ppm). HRMS confirms molecular weight (C₈H₅BrF₂O₂, [M+H]⁺ = 259.94). FT-IR identifies C-Br stretching (~550–600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹). Purity analysis via HPLC (C18 column, acetonitrile/water) is recommended .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to suppress polybromination byproducts during synthesis?
Answer: Control stoichiometry (1:1 molar ratio of precursor to NBS) and use radical inhibitors (e.g., BHT) to minimize over-bromination. Solvent polarity adjustments (e.g., adding non-polar solvents) and lower temperatures (40–50°C) reduce radical mobility. Monitor intermediates via LC-MS and employ flash chromatography for rapid separation of mono- vs. di-brominated species .
Q. What computational approaches predict the reactivity of the bromomethyl group in cross-coupling reactions?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model the electron-withdrawing effects of the difluoro-benzodioxole ring, which polarizes the C-Br bond and enhances electrophilicity. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites. Compare activation energies for SN2 vs. radical pathways to guide catalyst selection (e.g., Pd for Suzuki couplings) .
Q. What strategies mitigate thermal decomposition of this compound during storage or reactions?
Answer: Degradation occurs via Br⁻ elimination under heat or light. Store at 2–8°C under argon in amber vials. Add stabilizers like hydroquinone (0.1% w/w) to suppress radical pathways. For high-temperature reactions (e.g., >100°C), use inert solvents (DMF, DMSO) and short reaction times. Monitor stability via accelerated aging studies (40°C/75% RH) with periodic HPLC analysis .
Q. How can regioisomeric impurities from incomplete bromination be resolved analytically?
Answer: Use 2D NMR (¹H-¹³C HMBC) to differentiate 4- vs. 5-bromo regioisomers by correlating ring protons with adjacent carbons. For ambiguous cases, crystallize the product and perform single-crystal XRD. LC-MS with a chiral column (e.g., Chiralpak IA) separates enantiomers if asymmetric synthesis is attempted .
Methodological Notes
- Contradictions in Data: Discrepancies in reported melting/boiling points may arise from varying purity levels or measurement conditions. Cross-reference multiple sources and validate with in-house data.
- Advanced Purification: For trace impurities (<1%), preparative HPLC or simulated moving bed (SMB) chromatography achieves >99% purity, critical for pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
